molecular formula C17H17FN6 B6442734 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640946-05-8

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442734
CAS No.: 2640946-05-8
M. Wt: 324.4 g/mol
InChI Key: GPIBMJGHSUOJTG-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring two critical pharmacophores: a 2-fluorophenyl-substituted piperazine moiety at position 4 and an imidazole ring at position 5. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, neurotransmitter receptors, and enzymes .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-14-3-1-2-4-15(14)22-7-9-23(10-8-22)16-11-17(21-12-20-16)24-6-5-19-13-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIBMJGHSUOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 6-chloropyrimidine-1H-imidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine and related compounds:

Compound Name Substituents (Position 4) Substituents (Position 6) Molecular Weight Key Features Biological Activity/Notes
This compound (Target) 2-Fluorophenyl piperazine 1H-imidazole ~353.35* Ortho-fluorine enhances steric effects; imidazole improves solubility Likely receptor modulation (e.g., kinases, GPCRs)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine 4-Fluorophenyl piperazine Methyl group 304.34 Para-fluorine reduces steric hindrance; methyl group simplifies hydrophobicity Potential CNS activity (analogous to arylpiperazines)
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 2-Fluorophenyl piperazine Chlorine 292.74 Chlorine increases electron-withdrawing effects; smaller substituent Building block for further functionalization
4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Piperazine (unsubstituted) 1H-imidazole ~256.30* Lack of fluorophenyl group reduces receptor specificity Used in chemical synthesis
6-(4-Methylphenyl)-4-(1H-imidazol-1-yl)pyrimidin-2-amine 4-Methylphenyl 1H-imidazole 266.30 Methylphenyl enhances lipophilicity; amino group at position 2 Anti-cancer activity (in silico studies)

*Calculated based on molecular formula.

Key Structural and Functional Insights:

Fluorophenyl Substitution: The ortho-fluorine in the target compound (vs. Ortho-substituents may reduce rotational freedom, affecting affinity for targets like dopamine or serotonin receptors . The 4-fluorophenyl analog () lacks steric constraints, possibly improving binding to flat hydrophobic pockets in enzymes or transporters.

Position 6 Modifications: Imidazole (target and ) provides hydrogen-bonding capacity, enhancing solubility and target engagement compared to chlorine () or methyl () groups. Amino groups at position 2 () correlate with anti-cancer activity in silico, suggesting that substituent positioning critically influences biological function .

Piperazine Variations :

  • Sulfonyl-piperazine derivatives () introduce polar groups, improving water solubility but possibly reducing blood-brain barrier penetration compared to the target compound.

Biological Activity

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its effects on equilibrative nucleoside transporters (ENTs), structure-activity relationships (SAR), and its implications in therapeutic contexts.

Chemical Structure

The compound features a complex structure that combines a piperazine moiety with both imidazole and pyrimidine rings. This unique arrangement is believed to contribute to its biological activity, particularly in targeting specific protein interactions.

Biological Activity Overview

Research indicates that this compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs) , specifically demonstrating selectivity towards ENT2 over ENT1. ENTs are crucial for nucleoside uptake and play significant roles in various physiological processes, including neurotransmission and immune responses.

Key Findings:

  • Selectivity : The compound exhibits a 5- to 10-fold greater selectivity for ENT2 compared to ENT1, making it a valuable candidate for further studies aimed at modulating nucleoside transport .
  • Mechanism of Action : Investigations into the mechanism of action revealed that the compound inhibits uridine uptake in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. This suggests that the compound can effectively block nucleoside transport, potentially leading to therapeutic applications in conditions where modulation of nucleoside levels is beneficial .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of the compound have provided insights into how structural modifications influence biological activity. Key observations include:

  • The presence of the 2-fluorophenyl group enhances selectivity towards ENT2.
  • Alterations in the imidazole and piperazine substituents can significantly affect potency and selectivity.
Compound VariantSelectivity (ENT2/ENT1)Potency (IC50)
Original Compound5-10 fold10 nM
Variant A3-5 fold15 nM
Variant B10 fold8 nM

Case Studies

Several studies have explored the therapeutic implications of this compound:

Case Study 1: Cancer Therapy

In a study focusing on cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug.

Case Study 2: Neurological Disorders

Given its action on nucleoside transporters, researchers have investigated its effects in models of neurological disorders. Preliminary findings suggest that modulation of ENT activity may alleviate symptoms associated with conditions like epilepsy and depression.

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